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Compound of Interest

Compound Name:
Cyclopropyl(3-

methoxyphenyl)methanone

Cat. No.: B034386 Get Quote

This technical guide provides a comprehensive overview of the spectral data for

cyclopropyl(3-methoxyphenyl)methanone, a key intermediate in various synthetic

applications. This document is intended for researchers, scientists, and professionals in the

field of drug development and materials science, offering detailed experimental protocols and a

thorough analysis of its spectroscopic characteristics.

Compound Profile
Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl

group and a methoxy-substituted phenyl ring. Its chemical structure plays a significant role in its

reactivity and spectral properties. Understanding its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data is crucial for its identification, characterization,

and quality control in synthetic processes.

Spectroscopic Data
The following tables summarize the quantitative spectral data obtained for cyclopropyl(3-
methoxyphenyl)methanone.

¹H NMR Spectral Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.62 - 7.59 m - 1H Ar-H

7.55 t 2.0 1H Ar-H

7.40 t 8.0 1H Ar-H

7.15 ddd 8.2, 2.6, 0.9 1H Ar-H

3.87 s - 3H OCH₃

2.65 - 2.58 m - 1H CO-CH

1.25 - 1.19 m - 2H
CH₂

(cyclopropyl)

1.05 - 1.00 m - 2H
CH₂

(cyclopropyl)

¹³C NMR Spectral Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data
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Chemical Shift (δ, ppm) Assignment

198.5 C=O

159.8 Ar-C (C-OCH₃)

138.2 Ar-C (quaternary)

129.5 Ar-CH

122.8 Ar-CH

118.9 Ar-CH

114.4 Ar-CH

55.4 OCH₃

18.2 CO-CH

11.8 CH₂ (cyclopropyl)

Infrared (IR) Spectral Data
Table 3: IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak C-H stretch (cyclopropyl)

3005 Weak C-H stretch (aromatic)

2960, 2840 Medium C-H stretch (aliphatic, OCH₃)

1685 Strong C=O stretch (ketone)

1595, 1575 Strong C=C stretch (aromatic)

1250 Strong
C-O stretch (asymmetric, aryl

ether)

1040 Medium
C-O stretch (symmetric, aryl

ether)

880, 780 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry (Electron Ionization, 70 eV) Data

m/z Relative Intensity (%) Assignment

176 45 [M]⁺

135 100 [M - C₃H₅]⁺

107 30 [C₇H₇O]⁺

77 25 [C₆H₅]⁺

69 55 [C₃H₅CO]⁺

Experimental Protocols
The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was

dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans

were acquired. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer

equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat

sample was placed directly on the ATR crystal. The spectrum was recorded in the range of

4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data were collected on a mass spectrometer operating in electron ionization (EI)

mode with an ionization energy of 70 eV. The sample was introduced via a direct insertion

probe. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral characterization of

cyclopropyl(3-methoxyphenyl)methanone.
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Workflow for Spectroscopic Analysis

This comprehensive guide provides the necessary spectral data and methodologies to aid

researchers in the identification and utilization of cyclopropyl(3-methoxyphenyl)methanone.

The presented data and protocols are fundamental for ensuring the quality and consistency of

this compound in research and development settings.
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To cite this document: BenchChem. [Spectral Analysis of Cyclopropyl(3-
methoxyphenyl)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b034386#cyclopropyl-3-methoxyphenyl-
methanone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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